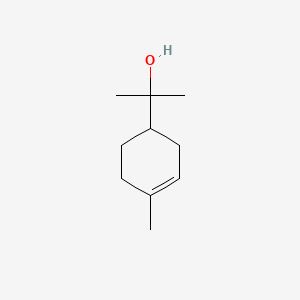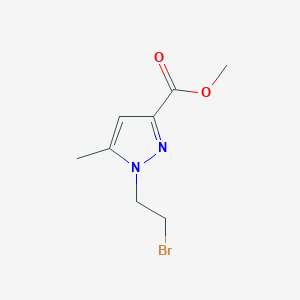![molecular formula C16H15ClO4 B2459329 3-{[2-cloro-4-(hidroximetil)fenoxi]metil}benzoato de metilo CAS No. 2089255-73-0](/img/structure/B2459329.png)
3-{[2-cloro-4-(hidroximetil)fenoxi]metil}benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate is a chemical compound with the molecular formula C16H15ClO4 and a molecular weight of 306.75 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a chlorinated phenoxy group with a hydroxymethyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Aplicaciones Científicas De Investigación
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
Mode of Action
Based on its structure, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The hydroxymethyl group (OH) attached to the phenyl ring could potentially participate in these reactions .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .
Result of Action
Based on its potential reactions, it could potentially influence the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Action Environment
The action, efficacy, and stability of Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate could potentially be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-chloro-4-(hydroxymethyl)phenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-{[2-chloro-4-(carboxymethyl)phenoxy]methyl}benzoic acid.
Reduction: 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzyl alcohol.
Substitution: 3-{[2-amino-4-(hydroxymethyl)phenoxy]methyl}benzoate or 3-{[2-thio-4-(hydroxymethyl)phenoxy]methyl}benzoate.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-{[2-chloro-4-(methoxy)phenoxy]methyl}benzoate
- Methyl 3-{[2-chloro-4-(ethyl)phenoxy]methyl}benzoate
- Methyl 3-{[2-chloro-4-(propyl)phenoxy]methyl}benzoate
Uniqueness
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and can influence the compound’s solubility and interaction with biological targets .
Propiedades
IUPAC Name |
methyl 3-[[2-chloro-4-(hydroxymethyl)phenoxy]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-20-16(19)13-4-2-3-12(7-13)10-21-15-6-5-11(9-18)8-14(15)17/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWMODUFAGATPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2459250.png)
![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)
![2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2459253.png)




![2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol](/img/structure/B2459263.png)




![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)
